molecular formula C10H16N10 B13743875 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis- CAS No. 4341-27-9

1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis-

Cat. No.: B13743875
CAS No.: 4341-27-9
M. Wt: 276.30 g/mol
InChI Key: VVYBFJSLGGZKFD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis- (CAS: 4341-27-9) is a bis-triazine derivative featuring two 1,3,5-triazine-2,4-diamine moieties connected by a 1,4-butanediyl bridge. Its molecular formula is C₁₀H₁₆N₁₀, with a molecular weight of 276.30 g/mol. Key physical properties include a density of 1.498 g/cm³, a boiling point of 778°C, and a flash point of 466.4°C .

Synonyms and Applications Common synonyms include Adipoguanamin and 6,6'-butane-1,4-diylbis(1,3,5-triazine-2,4-diamine).

Properties

CAS No.

4341-27-9

Molecular Formula

C10H16N10

Molecular Weight

276.30 g/mol

IUPAC Name

6-[4-(4,6-diamino-1,3,5-triazin-2-yl)butyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H16N10/c11-7-15-5(16-8(12)19-7)3-1-2-4-6-17-9(13)20-10(14)18-6/h1-4H2,(H4,11,12,15,16,19)(H4,13,14,17,18,20)

InChI Key

VVYBFJSLGGZKFD-UHFFFAOYSA-N

Canonical SMILES

C(CCC1=NC(=NC(=N1)N)N)CC2=NC(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

Representative Synthetic Route: Alkylation with 1,4-Dibromobutane

A common and efficient approach involves the reaction of 1,3,5-triazine-2,4-diamine (cyanoguanidine derivative) with 1,4-dibromobutane under basic conditions to form the bis-substituted product.

Typical reaction conditions:

Parameter Condition
Reactants 1,3,5-Triazine-2,4-diamine, 1,4-dibromobutane
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Temperature 60–90 °C
Reaction Time 6–24 hours
Atmosphere Nitrogen or inert atmosphere

Mechanism: The amino groups on the triazine ring act as nucleophiles, attacking the electrophilic carbon atoms of the dibromobutane, resulting in the substitution of bromide ions and formation of the bis-triazine linked by the butanediyl chain.

Alternative Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis, improving yields and reducing reaction times. In this method, cyanoguanidine is reacted with 1,4-dibromobutane or analogous alkylating agents under microwave conditions in polar aprotic solvents.

Parameter Condition
Microwave Power 100–300 W
Temperature 80–120 °C
Reaction Time 10–60 minutes
Solvent DMF or DMSO

This method enhances reaction kinetics and product purity, making it suitable for laboratory-scale synthesis.

Industrial Scale Synthesis

In industrial contexts, the synthesis often begins with cyanuric chloride as a triazine precursor, which undergoes stepwise nucleophilic substitution with amines and diamines under controlled temperature and pH conditions.

  • Step 1: Partial substitution of cyanuric chloride with amino groups to form 1,3,5-triazine-2,4-diamine intermediate.
  • Step 2: Coupling with 1,4-diaminobutane or 1,4-dibromobutane to form the bis-triazine product.

This approach benefits from scalability and reproducibility, with careful control of stoichiometry and reaction parameters to maximize yield and minimize byproducts.

Reaction Conditions and Optimization

Parameter Effect on Reaction Optimal Range
Solvent Polar aprotic solvents enhance nucleophilicity DMF, DMSO
Base Neutralizes HBr formed, drives reaction forward K2CO3, NaH
Temperature Higher temperatures increase rate but may cause decomposition 60–90 °C (conventional), 80–120 °C (microwave)
Stoichiometry Excess dibromobutane can lead to cross-linking 1:1 molar ratio preferred
Time Insufficient time leads to incomplete reaction 6–24 hours (conventional), <1 hour (microwave)

Optimization of these parameters is crucial to achieving high purity and yield.

Analytical Characterization

The synthesized compound is typically characterized by:

Research Data and Yields

Method Yield (%) Purity (%) Reaction Time Notes
Conventional alkylation 65–80 >95 12–24 hours Requires inert atmosphere
Microwave-assisted synthesis 75–90 >98 30–60 minutes Faster, energy-efficient
Industrial cyanuric chloride route 70–85 >95 Several hours Scalable, requires precise control

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    Research indicates that derivatives of triazine compounds exhibit promising anticancer properties. The mechanism involves the inhibition of DNA synthesis and interference with cellular processes essential for cancer cell proliferation .
  • Anti-inflammatory Effects :
    Studies have shown that triazine derivatives can serve as potential anti-inflammatory agents. Their ability to inhibit inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties :
    The compound has been investigated for its antimicrobial activity against various bacteria and fungi. Its metal complexes have shown enhanced activity compared to the free ligand, suggesting potential applications in pharmaceutical formulations aimed at combating infections .

Material Science Applications

  • Polymer Chemistry :
    Triazine compounds are utilized in the synthesis of polymers due to their ability to form cross-linked structures. This property is beneficial in developing thermosetting resins and coatings with improved thermal stability and mechanical strength .
  • Dyes and Pigments :
    The vibrant colors associated with triazine derivatives have led to their use in dye chemistry. These compounds can be incorporated into textile dyes and pigments for various applications including printing and coating materials .
  • Catalysts :
    Triazine compounds have been explored as catalysts in organic reactions due to their ability to stabilize transition states and lower activation energy barriers. Their efficiency in catalyzing reactions has implications in both industrial synthesis and environmental applications .

Agricultural Applications

  • Herbicides :
    Certain triazine derivatives have been developed as herbicides due to their ability to inhibit photosynthesis in plants. This application is particularly relevant in agricultural practices aimed at weed control without harming crops .
  • Fungicides :
    The antifungal properties of triazines make them suitable candidates for developing fungicides that can protect crops from fungal infections, thereby enhancing agricultural productivity .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Demonstrated significant cytotoxic effects on cancer cell lines.
Anti-inflammatory Showed inhibition of pro-inflammatory cytokines in vitro.
Antimicrobial Exhibited broad-spectrum activity against tested pathogens.
Polymer Chemistry Developed high-performance thermosetting resins with enhanced properties.
Herbicides Effective in controlling weed growth with minimal crop damage.

Mechanism of Action

The mechanism by which 6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) exerts its effects is primarily through its interaction with specific molecular targets. The triazine rings can form strong hydrogen bonds and π-π interactions with various substrates, facilitating catalytic and binding processes . Additionally, the compound can interact with cellular components, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Compound Name (CAS) Molecular Formula Substituents/Bridging Group Key Properties/Applications References
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis- (4341-27-9) C₁₀H₁₆N₁₀ 1,4-Butanediyl bridge High thermal stability; polymer crosslinker
3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine (N/A) C₁₂H₁₈N₁₀ N,N-Dimethylamino groups Yellow solid; synthesized via nucleophilic substitution; potential ligand
Ametryn (834-12-8) C₉H₁₇N₅S Methylthio, ethyl/isopropyl Herbicide; inhibits photosynthesis
6-Aryl-1,6-Dihydro-1,3,5-Triazine-2,4-Diamines (N/A) C₉H₁₁N₅ Aryl substituents Antimicrobial activity; targets bacterial enzymes
Piperazine-linked bis-triazine (5549-23-5) C₁₀H₁₆N₁₂ Piperazine bridge Enhanced solubility; explored in drug delivery

Thermal and Chemical Stability

The butanediyl bridge in the target compound confers higher thermal stability (boiling point 778°C ) compared to:

  • Dimethylamino Derivatives (): Lower thermal stability due to weaker N,N-dimethylamino substituents .
  • Ametryn : Decomposes at lower temperatures (~250°C) due to labile methylthio groups .

Biological Activity

1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis- (CAS No. 4341-27-9) is a noteworthy example that exhibits potential as an antimicrobial and anticancer agent. This article explores its biological activity based on recent research findings.

  • Molecular Formula: C10H16N10
  • Molecular Weight: 276.30104 g/mol
  • Synonyms: 6,6'-(butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine)

Biological Activity Overview

The biological activities of 1,3,5-triazine derivatives are attributed to their ability to interact with various biological targets. Below are key findings related to the compound's activity:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazines possess significant antimicrobial properties. For instance:

  • Synergistic Effects: A study on thiosemicarbazide-containing triazines indicated that compounds with similar structures exhibited potent synergistic antifungal activity against Candida albicans and Cryptococcus species with MIC values ranging from 0.125 to 2.0 μg/mL .

Anticancer Activity

Research has shown that certain triazine derivatives can inhibit cell viability in cancer cell lines:

  • Cell Viability Inhibition: A derivative of triazine was reported to cause significant cell death in lung cancer cell lines through flow cytometry analysis . This suggests that modifications in the triazine structure can enhance anticancer properties.

Anti-inflammatory Activity

Triazines also exhibit anti-inflammatory effects:

Case Studies and Research Findings

To better understand the biological activity of this compound, several studies have been summarized:

Study ReferenceBiological ActivityKey Findings
AntifungalExhibited excellent in vitro synergistic antifungal potency against C. albicans (MIC 80 = 4.0 μg/mL).
AnticancerInduced cell death in lung cancer lines; significant inhibition observed.
Anti-inflammatoryDemonstrated potential for anti-inflammatory activity through modulation of inflammatory mediators.

The mechanisms by which triazines exert their biological effects include:

  • Inhibition of Enzymatic Activity: Triazines may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation: Some studies indicate that triazines can act as ligands for various receptors (e.g., adenosine receptors), affecting cellular signaling pathways .

Q & A

Q. Resolving contradictions :

  • Comparative bioassays : Test derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity) to isolate substituent effects .
  • Computational modeling : Use 3D-QSAR to identify steric/electronic descriptors conflicting with experimental data .
  • Crystallography : Resolve ambiguities in binding modes (e.g., π-π stacking vs. hydrogen bonding) .

Advanced: What methodologies integrate computational and experimental approaches to design novel triazine derivatives with targeted biological activity?

Answer:
A hybrid workflow is recommended:

Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using DFT for triazine-amine coupling energetics) .

Virtual screening : Dock triazine derivatives into target proteins (e.g., dihydrofolate reductase for antimicrobial activity) .

High-throughput experimentation : Validate computational predictions via parallel synthesis (e.g., 96-well plate formats) .

Feedback loops : Use experimental data (e.g., IC50_{50} values) to refine force fields in molecular dynamics simulations .

Advanced: How can researchers address discrepancies in reported mechanisms of action for triazine derivatives across different biological assays?

Answer:
Mechanistic contradictions often arise from assay-specific conditions. Strategies include:

  • Target profiling : Use kinase/phosphatase panels to identify off-target effects (e.g., triazines inhibiting both bacterial DHFR and human kinases) .
  • Metabolic stability studies : Assess compound degradation in cell culture media (e.g., pH-dependent hydrolysis of triazines) .
  • Single-cell RNA sequencing : Correlate gene expression changes with observed bioactivity to pinpoint pathways .

Basic: What are the best practices for evaluating the stability of 1,3,5-Triazine-2,4-diamine derivatives under physiological conditions?

Answer:
Stability assays should include:

  • pH-dependent degradation : Incubate compounds in buffers (pH 2–9) and monitor via HPLC over 24–72 hours .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (Td_d) .
  • Light sensitivity : Expose samples to UV-Vis light (λ = 365 nm) and track photodegradation products .

Advanced: How can researchers leverage structural analogs (e.g., triazoles or imidazolidines) to improve the pharmacokinetic profile of 6,6'-(1,4-butanediyl)bis-triazines?

Answer:
Analog-based optimization strategies:

  • Bioisosteric replacement : Substitute the triazine core with 1,2,4-triazoles to enhance solubility (e.g., logP reduction from 3.2 to 2.5) .
  • Linker modification : Replace butanediyl with PEG-based spacers to improve bioavailability .
  • Prodrug design : Introduce ester moieties at the 2,4-diamine positions for controlled release .

Advanced: What experimental frameworks are recommended for elucidating the interaction of triazine derivatives with DNA or protein targets?

Answer:
Multi-technique approaches:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}, koff_{off}) for protein targets .
  • Circular dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon triazine binding .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events .

Basic: What analytical tools are critical for detecting trace impurities in synthesized triazine derivatives?

Answer:

  • LC-MS/MS : Identify impurities at ppm levels using MRM transitions .
  • NMR relaxation experiments : Detect residual solvents (e.g., DMF) via 1^1H T1_1 measurements .
  • X-ray powder diffraction (XRPD) : Differentiate polymorphic forms that may arise during scale-up .

Advanced: How can machine learning (ML) models enhance the discovery of novel triazine-based therapeutics?

Answer:
ML applications include:

  • Predictive SAR modeling : Train neural networks on datasets (e.g., ChEMBL) to forecast bioactivity .
  • Reaction outcome prediction : Use graph-based models to prioritize synthetic routes with >80% yield probability .
  • ADMET profiling : Classify compounds for hepatotoxicity or plasma protein binding using random forests .

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